N-((2-isopropoxypyridin-4-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide
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Description
N-((2-isopropoxypyridin-4-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide, also known as IPMK inhibitor, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. IPMK inhibitor is a potent inhibitor of inositol polyphosphate multikinase (IPMK), an enzyme that plays a crucial role in cellular signaling pathways.
Scientific Research Applications
Synthesis and Potential PET Agents for Alzheimer's Disease
A study by Gao et al. (2017) explored the synthesis of carbon-11-labeled isonicotinamides, aiming to develop new positron emission tomography (PET) agents for imaging GSK-3 enzyme activity in Alzheimer's disease. This work is significant as it provides a foundation for the development of diagnostic tools for neurodegenerative diseases, utilizing advanced synthetic chemistry techniques to enable non-invasive imaging of enzyme activity in the brain (Gao, Wang, & Zheng, 2017).
Biomarkers for Peroxisome Proliferation
In the domain of toxicology and biochemical markers, research by Delaney et al. (2005) investigated metabolites related to the tryptophan–NAD+ pathway as potential biomarkers for peroxisome proliferation. By studying the urinary levels of specific metabolites in rats, this research contributes to our understanding of biochemical responses to environmental and pharmaceutical compounds, offering insights into the cellular mechanisms influenced by chemical exposure (Delaney et al., 2005).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) delved into the design and synthesis of novel compounds to modulate hemoglobin's oxygen affinity, potentially impacting the treatment of diseases related to oxygen transport and utilization in the body. This research highlights the therapeutic potential of chemical compounds in treating conditions like ischemia, stroke, and improving the efficacy of tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Antifungal, Antibacterial, and Antioxidant Activities
Xiao et al. (2014) identified new metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach with significant antifungal, antibacterial, and antioxidant activities. This study underscores the potential of natural compounds derived from endophytic fungi in pharmaceutical development, offering a source for novel drugs with diverse therapeutic applications (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).
Pharmacokinetic Studies
The study by de Jonge et al. (2005) examined the pharmacokinetic properties of TZT-1027, a cytotoxic dolastatin 10 derivative, in patients with advanced solid tumors. Understanding the pharmacokinetics of such compounds is crucial for the development of effective cancer therapies, emphasizing the importance of chemical compounds in oncology research (de Jonge, Huitema, Tukker, van Dam, Rodenhuis, & Beijnen, 2005).
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13(2)25-17-10-14(4-6-20-17)12-21-18(22)15-5-7-19-16(11-15)24-9-8-23-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLJSDUBCLSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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